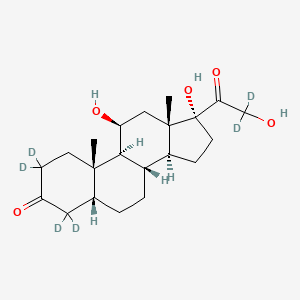
Antibacterial agent 80
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibacterial Agent 80 is a synthetic compound known for its potent antibacterial properties. It is widely used in various fields, including medicine, agriculture, and industry, to combat bacterial infections and contamination. The compound is particularly effective against a broad spectrum of Gram-positive and Gram-negative bacteria, making it a valuable tool in the fight against bacterial resistance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 80 typically involves a multi-step process. The initial step often includes the formation of a core structure through a condensation reaction between an aromatic aldehyde and a primary amine. This is followed by a series of functional group modifications, such as halogenation, nitration, or sulfonation, to enhance the antibacterial activity of the compound. The reaction conditions usually require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The process involves the use of large quantities of raw materials, solvents, and catalysts, which are carefully monitored to minimize waste and environmental impact. The final product is then purified through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Antibacterial Agent 80 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more reactive intermediates, which can further react with bacterial cell components.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s antibacterial efficacy.
Substitution: Halogenation and nitration are common substitution reactions that enhance the antibacterial properties of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid.
Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced or modified antibacterial properties. These derivatives are often tested for their efficacy against different bacterial strains.
Wissenschaftliche Forschungsanwendungen
Antibacterial Agent 80 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of antibacterial action and the development of new antibacterial agents.
Biology: Employed in microbiological studies to understand bacterial resistance mechanisms and to develop new strategies for combating bacterial infections.
Medicine: Incorporated into pharmaceutical formulations to treat bacterial infections, particularly those caused by resistant strains.
Industry: Used in the formulation of disinfectants and preservatives to prevent bacterial contamination in various products, including food and cosmetics.
Wirkmechanismus
The mechanism of action of Antibacterial Agent 80 involves multiple pathways:
Cell Wall Synthesis Inhibition: The compound interferes with the synthesis of bacterial cell walls, leading to cell lysis and death.
Protein Synthesis Inhibition: It binds to bacterial ribosomes, preventing the synthesis of essential proteins required for bacterial growth and replication.
DNA Replication Inhibition: The compound can also interfere with bacterial DNA replication, leading to the inhibition of bacterial cell division.
Molecular Targets and Pathways: The primary molecular targets of this compound include bacterial enzymes involved in cell wall synthesis, ribosomal subunits, and DNA gyrase. By targeting these critical components, the compound effectively disrupts bacterial cellular processes, leading to bacterial death.
Vergleich Mit ähnlichen Verbindungen
Antibacterial Agent 80 is unique in its broad-spectrum activity and multiple mechanisms of action. Similar compounds include:
Penicillin: Primarily targets cell wall synthesis but is less effective against resistant strains.
Tetracycline: Inhibits protein synthesis but has a narrower spectrum of activity.
Ciprofloxacin: Targets DNA replication but is associated with higher resistance rates.
Uniqueness: this compound stands out due to its ability to target multiple bacterial pathways simultaneously, reducing the likelihood of resistance development. Its broad-spectrum activity makes it a versatile and valuable tool in various applications.
Eigenschaften
Molekularformel |
C14H21N3S2 |
|---|---|
Molekulargewicht |
295.5 g/mol |
IUPAC-Name |
N-butyl-2-butylsulfanylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H21N3S2/c1-3-5-8-15-12-11-7-10-18-13(11)17-14(16-12)19-9-6-4-2/h7,10H,3-6,8-9H2,1-2H3,(H,15,16,17) |
InChI-Schlüssel |
FLGIFOSSAINPOK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1=C2C=CSC2=NC(=N1)SCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


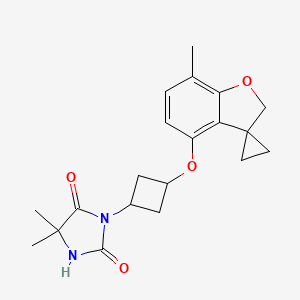
![(3S,4R)-1-[1-(2-chloro-6-cyclopropylbenzene-1-carbonyl)-4-fluoro-1H-indazol-3-yl]-3-hydroxypiperidine-4-carboxylic acid](/img/structure/B12422918.png)
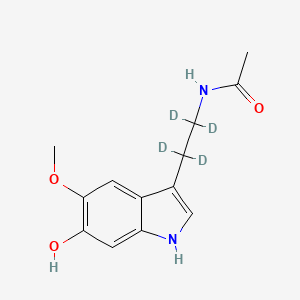
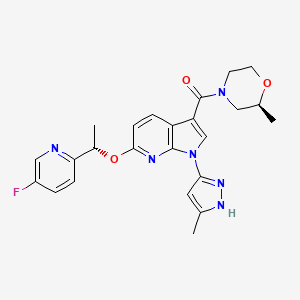
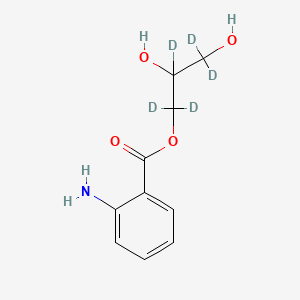
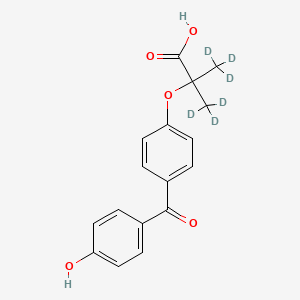
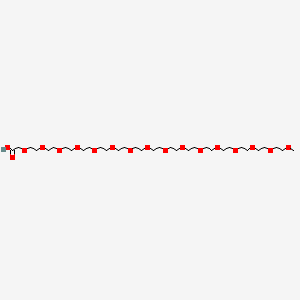
![disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12422961.png)
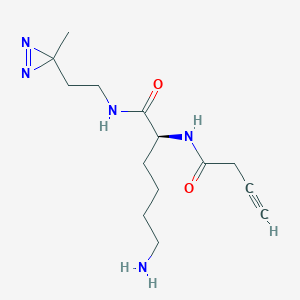
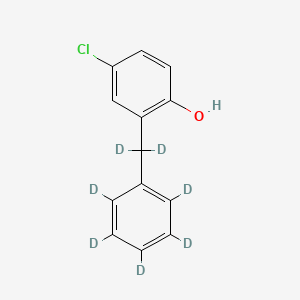
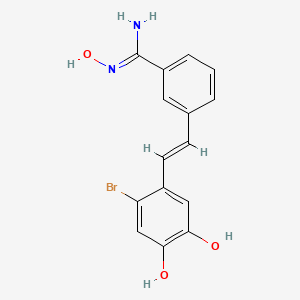
![acetic acid;ethyl 5-hydroxy-1-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]indole-2-carboxylate](/img/structure/B12422972.png)

